

2,4,5-Trimethoxybenzonitrile: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,4,5-Trimethoxybenzonitrile**

Cat. No.: **B084109**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trimethoxybenzonitrile is a polysubstituted aromatic nitrile that serves as a valuable and versatile building block in the field of organic synthesis. Its unique substitution pattern, featuring three methoxy groups and a reactive nitrile functionality, imparts distinct electronic and steric properties that make it an attractive precursor for the construction of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key synthetic transformations of **2,4,5-trimethoxybenzonitrile**. Furthermore, it delves into the applications of its derivatives, particularly in the realm of medicinal chemistry, supported by experimental protocols and quantitative data to facilitate its use in research and drug development.

Physicochemical and Spectroscopic Properties

A foundational understanding of the physical and spectral characteristics of **2,4,5-trimethoxybenzonitrile** is essential for its identification and application in a laboratory setting.

Table 1: Physicochemical Properties of **2,4,5-Trimethoxybenzonitrile**

Property	Value
CAS Number	14894-77-0
Molecular Formula	C ₁₀ H ₁₁ NO ₃
Molecular Weight	193.20 g/mol
Appearance	Off-white to pale yellow crystalline solid
Melting Point	95-98 °C
Boiling Point	Not readily available
Solubility	Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.

Table 2: Spectroscopic Data for **2,4,5-Trimethoxybenzonitrile**

Spectrum Type	Key Peaks/Signals
¹ H NMR (CDCl ₃)	δ ~7.1 (s, 1H, Ar-H), ~6.5 (s, 1H, Ar-H), ~3.9 (s, 3H, OCH ₃), ~3.85 (s, 3H, OCH ₃), ~3.8 (s, 3H, OCH ₃) ppm
¹³ C NMR (CDCl ₃)	δ ~160, ~155, ~145, ~118 (Ar-C), ~117 (CN), ~115, ~100 (Ar-CH), ~56.5, ~56.0, ~55.5 (OCH ₃) ppm
IR (KBr)	~2220 cm ⁻¹ (C≡N stretch), ~1600, ~1510 cm ⁻¹ (C=C aromatic stretch), ~1280, ~1040 cm ⁻¹ (C-O stretch)
Mass Spec (EI)	m/z 193 (M ⁺)

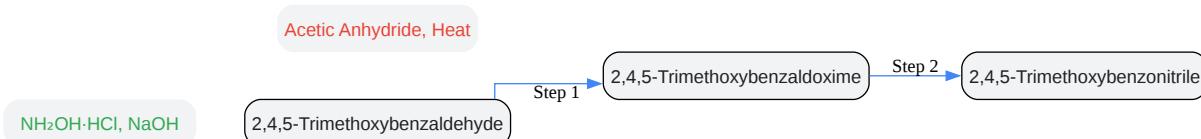
Note: The spectroscopic data presented are typical values and may vary slightly based on the solvent and experimental conditions.

Synthesis of 2,4,5-Trimethoxybenzonitrile

While commercially available, **2,4,5-trimethoxybenzonitrile** can be synthesized in the laboratory through several routes. The most common and practical approach involves the conversion of the readily accessible 2,4,5-trimethoxybenzaldehyde.

Experimental Protocol 1: Synthesis from 2,4,5-Trimethoxybenzaldehyde via the Oxime

This two-step protocol involves the formation of an intermediate aldoxime followed by its dehydration to the nitrile.


Step 1: Synthesis of 2,4,5-Trimethoxybenzaldoxime

- Materials: 2,4,5-trimethoxybenzaldehyde, hydroxylamine hydrochloride, sodium hydroxide, ethanol, water.
- Procedure:
 - In a round-bottom flask, dissolve 2,4,5-trimethoxybenzaldehyde (1.0 eq) in ethanol.
 - Add a solution of hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq) in water to the aldehyde solution.
 - Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
 - Upon completion, pour the reaction mixture into cold water and acidify with dilute hydrochloric acid to precipitate the product.
 - Filter the solid, wash with cold water, and dry to afford 2,4,5-trimethoxybenzaldoxime.

Step 2: Dehydration to 2,4,5-Trimethoxybenzonitrile

- Materials: 2,4,5-trimethoxybenzaldoxime, acetic anhydride.
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser, add 2,4,5-trimethoxybenzaldoxime (1.0 eq) and acetic anhydride (3.0 eq).

- Heat the mixture to reflux for 1-2 hours.
- After cooling to room temperature, pour the reaction mixture onto crushed ice with vigorous stirring.
- The solid precipitate is collected by filtration, washed thoroughly with water, and then a cold solution of sodium bicarbonate to remove acetic acid.
- The crude product can be recrystallized from ethanol to yield pure **2,4,5-trimethoxybenzonitrile**.

[Click to download full resolution via product page](#)

Synthesis of **2,4,5-Trimethoxybenzonitrile** from the corresponding aldehyde.

Key Synthetic Transformations

The nitrile group of **2,4,5-trimethoxybenzonitrile** is a versatile functional handle that can be readily transformed into other valuable functionalities, such as primary amines and carboxylic acids.

Reduction to 2,4,5-Trimethoxybenzylamine

The reduction of the nitrile to a primary amine is a crucial transformation, providing access to a key building block for the synthesis of various bioactive molecules.

- Materials: **2,4,5-trimethoxybenzonitrile**, lithium aluminum hydride (LiAlH_4), anhydrous diethyl ether or tetrahydrofuran (THF), water, sodium hydroxide solution.
- Procedure:

- In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5 eq) in anhydrous diethyl ether or THF.
- Dissolve **2,4,5-trimethoxybenzonitrile** (1.0 eq) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at 0 °C with stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
- Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide solution (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).
- Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with the solvent.
- The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 2,4,5-trimethoxybenzylamine.

1. LiAlH₄, THF
2. H₂O workup

2,4,5-Trimethoxybenzonitrile → 2,4,5-Trimethoxybenzylamine

[Click to download full resolution via product page](#)

Reduction of **2,4,5-Trimethoxybenzonitrile** to the corresponding primary amine.

Hydrolysis to 2,4,5-Trimethoxybenzoic Acid

The hydrolysis of the nitrile group provides a straightforward route to the corresponding carboxylic acid, another important synthetic intermediate.

- Materials: **2,4,5-trimethoxybenzonitrile**, sodium hydroxide, water, hydrochloric acid.
- Procedure:
 - In a round-bottom flask, suspend **2,4,5-trimethoxybenzonitrile** (1.0 eq) in a 10-20% aqueous solution of sodium hydroxide.

- Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC, observing the disappearance of the starting material).
- Cool the reaction mixture to room temperature and then in an ice bath.
- Carefully acidify the solution with concentrated hydrochloric acid until the pH is acidic (pH ~2), which will cause the precipitation of the carboxylic acid.
- Collect the solid product by vacuum filtration, wash with cold water, and dry.
- The crude 2,4,5-trimethoxybenzoic acid can be recrystallized from a suitable solvent such as ethanol/water to afford the pure product.

1. NaOH, H₂O, Heat
2. HCl (aq)

2,4,5-Trimethoxybenzonitrile

2,4,5-Trimethoxybenzoic Acid

[Click to download full resolution via product page](#)

Hydrolysis of **2,4,5-Trimethoxybenzonitrile** to the carboxylic acid.

Applications in the Synthesis of Bioactive Molecules

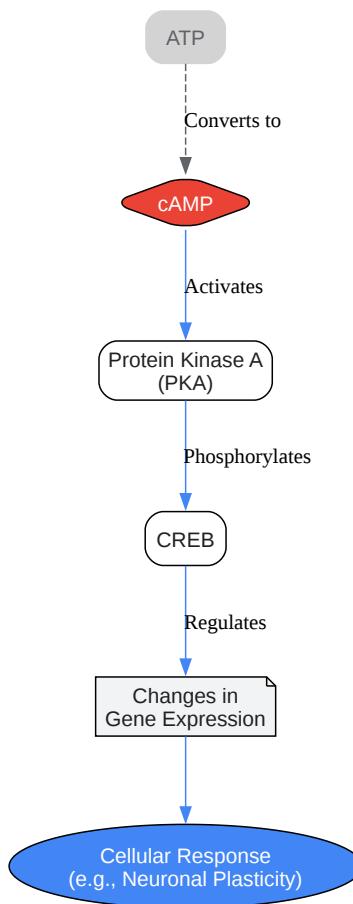
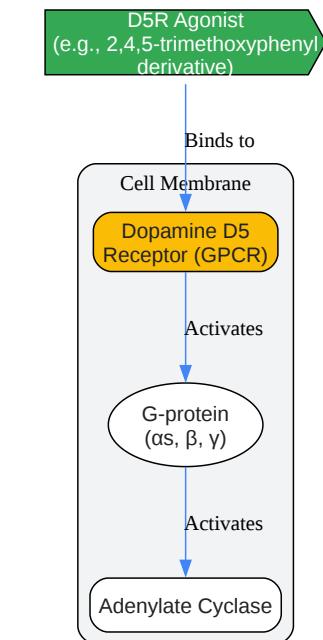
The 2,4,5-trimethoxyphenyl moiety is a structural feature present in a variety of biologically active compounds. Derivatives of **2,4,5-trimethoxybenzonitrile** have shown promise in medicinal chemistry, particularly in the development of novel therapeutic agents.

Anticancer and Antimicrobial Activities

Chalcones synthesized from 2,4,5-trimethoxybenzaldehyde, a close derivative of the nitrile, have demonstrated notable anticancer and antioxidant activities.^[1] These findings suggest that the 2,4,5-trimethoxy substitution pattern is a valuable pharmacophore.

Table 3: Biological Activities of Chalcones Derived from 2,4,5-Trimethoxybenzaldehyde

Compound	Biological Activity	Cell Lines/Organisms	Key Findings	Reference
2,4,5-Trimethoxy chalcones	Anticancer	MCF-7, SW-982, HeLa	Compounds with electron-donating groups showed better inhibitory activity.	[1]
2,4,5-Trimethoxy chalcones	Antioxidant	DPPH, NO scavenging	Several compounds showed significant free radical and nitric oxide scavenging activity.	[1]
2,4,5-Trimethoxybenzaldehyde	Antifungal	Candida albicans	Exhibited antifungal activity with a Minimum Inhibitory Concentration (MIC) of 1 mg/mL.	[2]



Dopamine D5 Receptor Partial Agonists

Recent research has highlighted the potential of pyrimidine derivatives incorporating the 2,4,5-trimethoxyphenyl group as selective dopamine D5 receptor (D5R) partial agonists. The dopamine receptors are G-protein coupled receptors (GPCRs) involved in various neurological processes, and selective D5R agonists are being explored for the treatment of neurological disorders.[3]

One study identified 4-(4-iodophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine as a potent and selective D5R partial agonist with good microsomal stability and no observed cytotoxicity.

[3] This discovery opens avenues for the development of novel therapeutics based on the 2,4,5-trimethoxyphenyl scaffold.

The D5 receptor is a D1-like receptor that couples to the Gs alpha subunit of the G-protein complex. Activation of the D5 receptor by an agonist initiates a signaling cascade that leads to the production of cyclic AMP (cAMP) and subsequent downstream effects.

[Click to download full resolution via product page](#)

Simplified Dopamine D5 Receptor Signaling Pathway.

Conclusion

2,4,5-Trimethoxybenzonitrile is a valuable and synthetically versatile building block with significant potential in organic synthesis and medicinal chemistry. Its accessible synthesis from the corresponding aldehyde and the facile transformations of its nitrile group into other key functionalities make it an attractive starting material for the construction of complex molecular architectures. The demonstrated biological activities of its derivatives, particularly as anticancer agents and selective dopamine D5 receptor modulators, underscore the importance of the 2,4,5-trimethoxyphenyl scaffold in drug discovery. This technical guide provides a solid foundation of data and protocols to encourage and facilitate the further exploration and application of **2,4,5-Trimethoxybenzonitrile** in the development of novel and impactful chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis, anticancer and antioxidant activities of 2,4,5-trimethoxy chalcones and analogues from asaronaldehyde: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [2,4,5-Trimethoxybenzonitrile: A Versatile Building Block in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b084109#2-4-5-trimethoxybenzonitrile-as-a-building-block-in-organic-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com